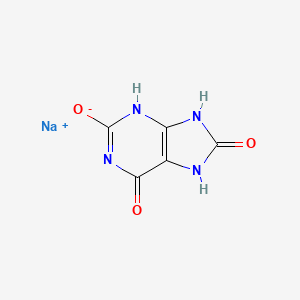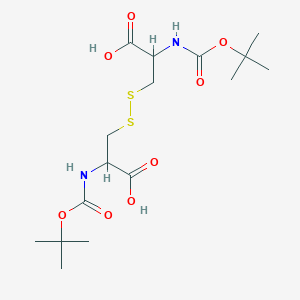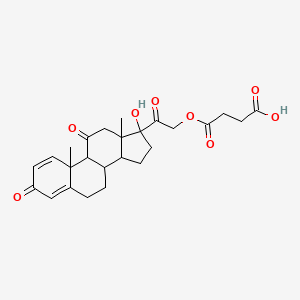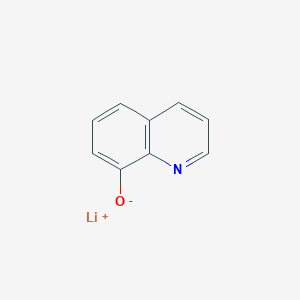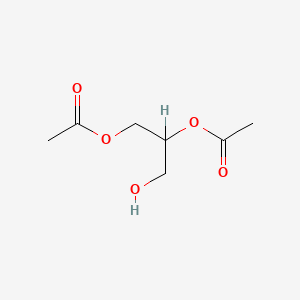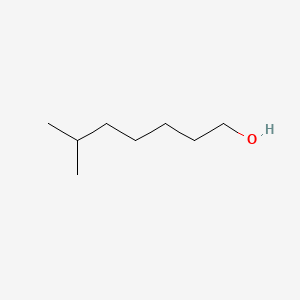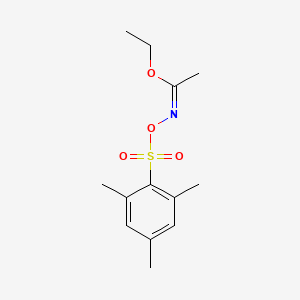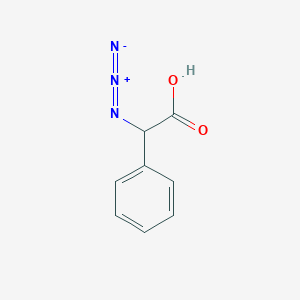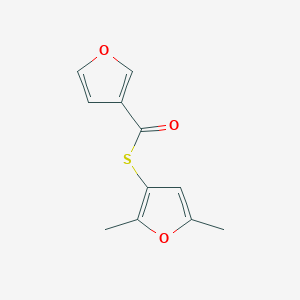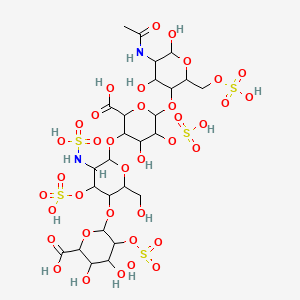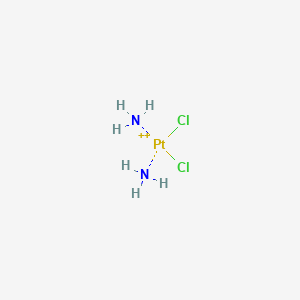
cisplatin
Overview
Description
cisplatin: is a coordination compound with the chemical formula Pt(NH3)2Cl2. It is a platinum-based compound where the platinum ion is in the +2 oxidation state and is coordinated to two ammonia molecules and two chloride ions in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: cisplatin can be synthesized through several methods. One common method involves the reaction of potassium tetrachloroplatinate(II) with ammonia in an aqueous solution. The reaction typically proceeds as follows:
K2[PtCl4]+2NH3→trans−[Pt(NH3)2Cl2]+2KCl
The reaction is carried out under controlled conditions, often at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cisplatin undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, thiourea, or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to form platinum(IV) complexes or reduction to form platinum(0) complexes.
Coordination Reactions: The compound can form coordination complexes with various ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver nitrate (AgNO3) to remove chloride ions, followed by the addition of the desired ligand.
Oxidation Reactions: Often involve oxidizing agents such as hydrogen peroxide (H2O2) or chlorine (Cl2).
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).
Major Products Formed:
Substitution Products: trans-[Pt(NH3)2(L)2] where L is the substituting ligand.
Oxidation Products: Platinum(IV) complexes such as [Pt(NH3)2Cl4].
Reduction Products: Platinum(0) complexes or nanoparticles.
Scientific Research Applications
Chemistry: cisplatin is used as a precursor for the synthesis of various platinum complexes. It serves as a starting material for the preparation of compounds with potential catalytic and electronic applications .
Biology and Medicine: In medicinal chemistry, this compound has been studied for its potential anticancer properties. Unlike its cis isomer, which is widely used as a chemotherapeutic agent, the trans isomer exhibits different biological activity and is being explored for its unique interactions with biological molecules .
Industry: The compound is used in the development of materials with specific electronic and catalytic properties. It is also employed in the production of high-purity platinum for various industrial applications .
Mechanism of Action
The mechanism of action of cisplatin in biological systems involves its interaction with DNA and proteins. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
cis-Platinum(II) diamminedichloride (Cisplatin): Widely used as a chemotherapeutic agent with a different geometric configuration and biological activity.
Platinum(II) diammine oxalate: Another platinum-based compound with potential anticancer properties.
Platinum(IV) complexes: Higher oxidation state complexes with different reactivity and applications.
Uniqueness: this compound is unique due to its trans configuration, which imparts different chemical and biological properties compared to its cis isomer. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
azane;dichloroplatinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGASKRWFKGMV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pt+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. | |
| Record name | Cisplatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15663-27-1 | |
| Record name | Cisplatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


